molecular formula C12H11N3 B8344949 2-(1H-Imidazole-1-yl)-3-methyl-1H-indole

2-(1H-Imidazole-1-yl)-3-methyl-1H-indole

Cat. No.: B8344949
M. Wt: 197.24 g/mol
InChI Key: LLDXJQVVAXBXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazole-1-yl)-3-methyl-1H-indole is a useful research compound. Its molecular formula is C12H11N3 and its molecular weight is 197.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

2-imidazol-1-yl-3-methyl-1H-indole

InChI

InChI=1S/C12H11N3/c1-9-10-4-2-3-5-11(10)14-12(9)15-7-6-13-8-15/h2-8,14H,1H3

InChI Key

LLDXJQVVAXBXHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)N3C=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methylindole (7.87 g) and imidazole (20.42 g) in dioxane (350 ml) stirring at 10° is added a solution of bromine (3.1 ml) in dioxane (125 ml) dropwise over a period of 25 hrs. Upon complete addition, the cooling bath is removed and the resulting yellow suspension is allowed to warm to room temperature while stirring overnight. The solid which had formed is removed by vacuum filtration. The filtrate is concentrated in vacuo to give an amber oil. This oil is suspended in 2 N HCl (100 ml) and washed with ether (3×100 ml). The acidic layer is made basic to pH 10 with 3 N NaOH and extracted with ether (6×100 ml). The ether extract is dried (MgSO4), filtered and concentrated in vacuo to give a partially crystalline residue. This residue is triturated with petroleum ether/ether and the solid which resulted is collected and recrystallized from acetonitrile (30 ml) to give 2-(1-imidazolyl)-3-methylindole, m.p. 156°-158°.
Quantity
7.87 g
Type
reactant
Reaction Step One
Quantity
20.42 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.